

Amiprofos-methyl (APM) in Plant Studies: A Technical Support Center

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Compound of Interest

Compound Name: Amiprofos-methyl

Cat. No.: B167003

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of **Amiprofos-methyl** (APM) in plant studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Amiprofos-methyl** (APM) in plants?

A1: **Amiprofos-methyl** is an organophosphorus herbicide that acts as a potent and specific anti-microtubule agent in plant cells.^{[1][2][3]} Its primary on-target effect is the inhibition of tubulin polymerization, leading to the disruption and depolymerization of microtubule arrays, including cortical and mitotic microtubules.^[4] This disruption of the microtubule cytoskeleton interferes with cell division, cell wall formation, and overall plant growth and development.^[5] APM exhibits a high affinity for plant tubulin but has little to no effect on animal tubulin.^[1]

Q2: Are there any known off-target effects of APM in plants?

A2: Yes, besides its primary effect on microtubules, APM has been shown to have off-target effects on mitochondrial function. Specifically, it can inhibit calcium (Ca²⁺) transport in plant mitochondria.^{[6][7]} This can lead to an altered intracellular calcium balance, which may have downstream consequences on various signaling pathways.

Q3: Is there any evidence of APM affecting protein kinase activity in plants?

A3: Currently, there is a lack of direct evidence in the scientific literature to suggest that **Amiprofos-methyl** significantly or specifically interacts with and alters the activity of plant protein kinases as an off-target effect. The primary mechanism of action is well-established as microtubule disruption.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q4: What are the common applications of APM in plant research?

A4: Due to its antimitotic properties, APM is widely used in plant research for the induction of polyploidy (chromosome doubling).[\[8\]](#) It is often considered a less toxic alternative to colchicine for this purpose.[\[9\]](#) Additionally, its rapid and reversible action on microtubules makes it a valuable tool for studying the role of the microtubule cytoskeleton in various cellular processes.[\[4\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the on-target and off-target effects of **Amiprofos-methyl** in various plant systems.

Table 1: On-Target Effects of **Amiprofos-methyl** (Microtubule Disruption)

Parameter	Plant Species/System	Value	Reference(s)
Ki (Inhibition Constant)	Tobacco (Nicotiana tabacum) tubulin	5 μ M	[10]
Effective Concentration	Plant cell suspension cultures	1-3 μ M (complete depolymerization in 1 hour)	[4]
Effective Concentration	Rose (Rosa sp.) tubulin polymerization	Concentration-dependent inhibition	[1]
Effective Concentration	Wheat (Triticum aestivum) roots	Disruption of microtubular system	[4]

Table 2: Off-Target Effects of **Amiprofos-methyl** (Mitochondrial Calcium Transport)

Parameter	Plant Species/System	Effect	Reference(s)
Ca2+ Transport Inhibition	Maize (Zea mays) mitochondria	Inhibition of Ca2+ transport system	[6] [7]
Ca2+ Efflux	Maize (Zea mays) mitochondria	Increased Ca2+ efflux under limited loading	[6] [7]

Table 3: Application in Polyploidy Induction

Plant Species	APM Concentration	Treatment Duration	Ploidy Induction Rate	Reference(s)
Banana (Musa acuminata)	40 µM	24 hours	66.67% tetraploids	[8]
Banana (Musa acuminata)	80 µM	48 hours	18.18% tetraploids	[8]

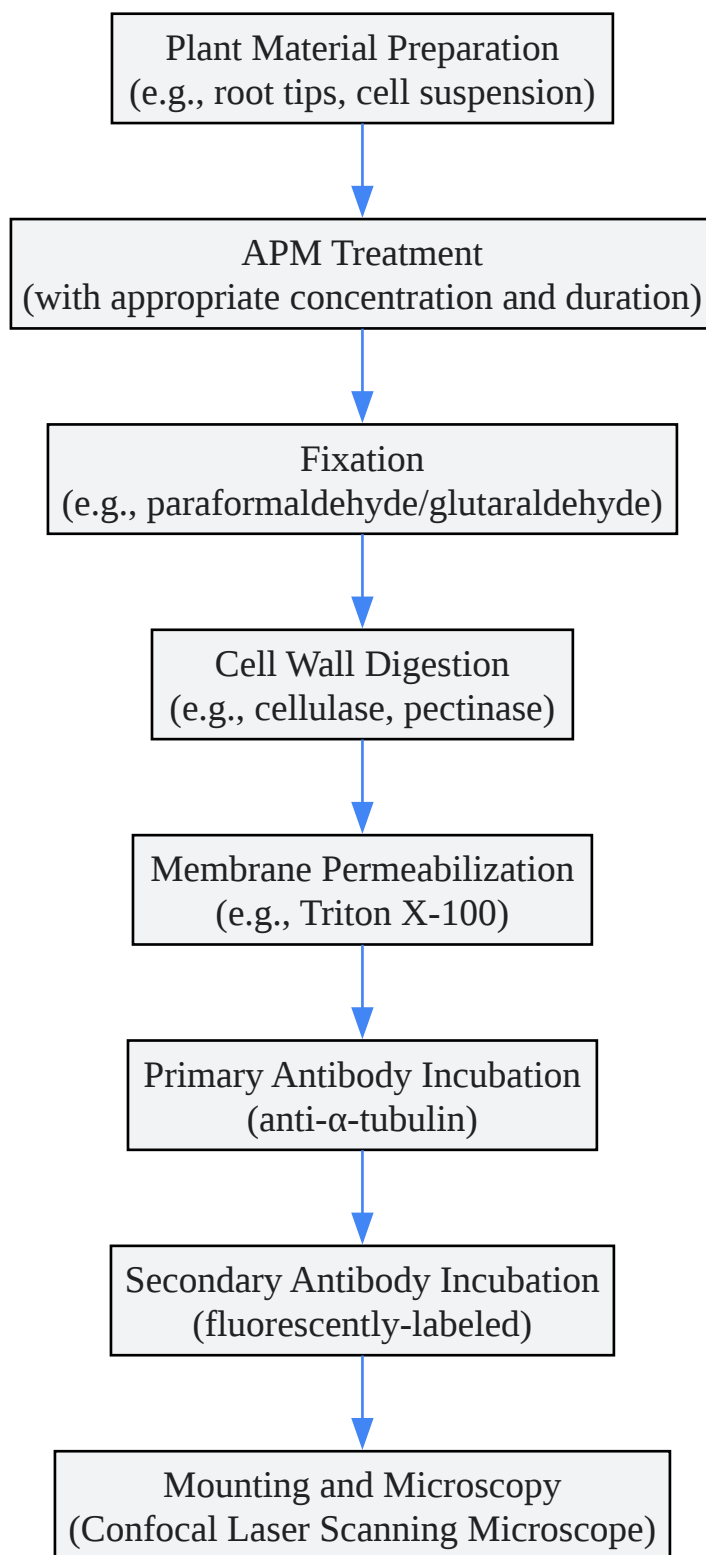
Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments related to the study of **Amiprofos-methyl**'s effects in plants.

Analysis of Microtubule Disruption by Immunofluorescence

This protocol allows for the visualization of microtubule networks in plant cells to assess the effects of APM treatment.

Experimental Workflow:



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Workflow for microtubule immunofluorescence.

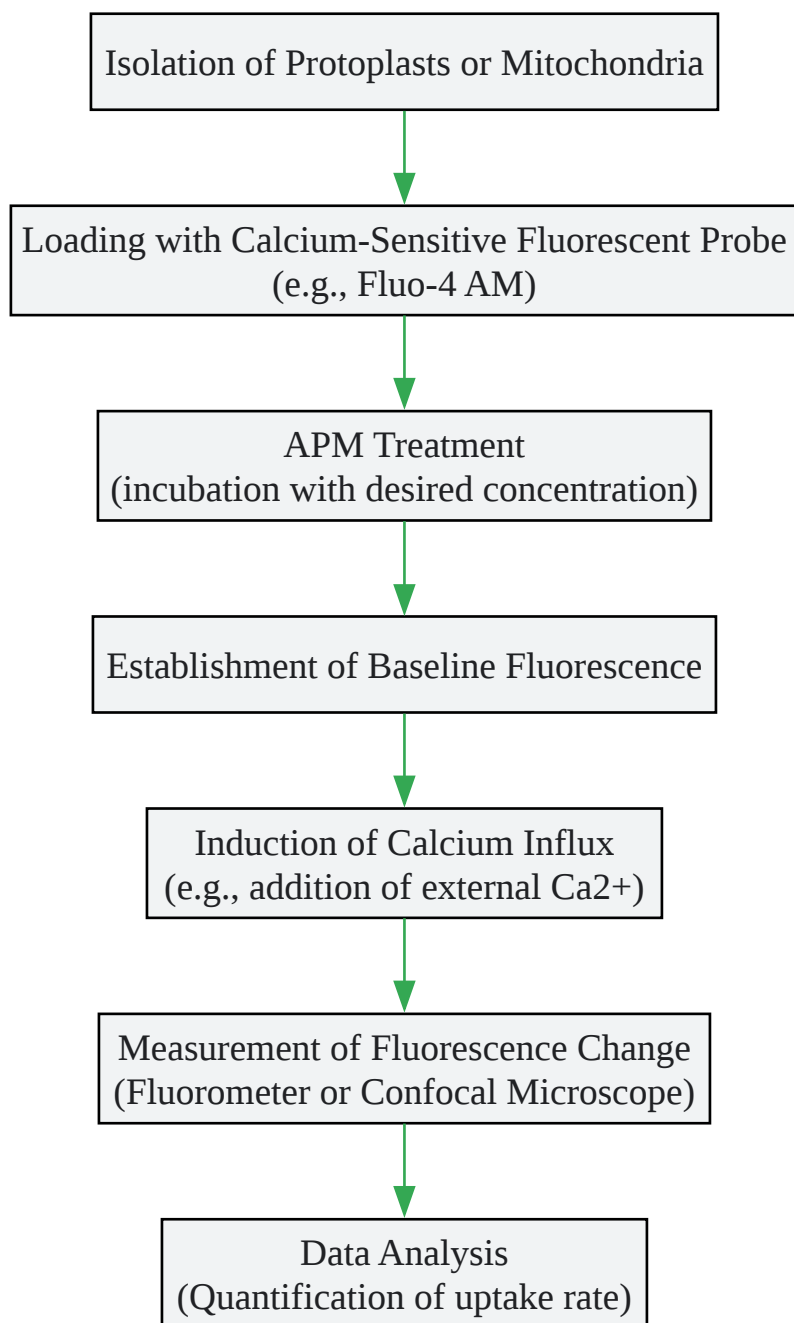
Detailed Protocol:

- **Plant Material and APM Treatment:** Grow seedlings or cell suspension cultures under standard conditions. Treat with the desired concentration of APM for the specified duration. Include a solvent control (e.g., DMSO).
- **Fixation:** Fix the samples in a microtubule-stabilizing buffer (MTSB) containing 4% (w/v) paraformaldehyde and 0.1% (v/v) glutaraldehyde for 1 hour at room temperature.
- **Washing:** Wash the samples three times for 10 minutes each with MTSB.
- **Cell Wall Digestion:** Incubate the samples in an enzyme solution (e.g., 1% cellulase, 0.5% pectinase in MTSB) for 30-60 minutes at 37°C. The duration will need to be optimized for the specific plant tissue.
- **Permeabilization:** Wash with MTSB and then incubate in 1% (v/v) Triton X-100 in MTSB for 1 hour at room temperature.
- **Blocking:** Block non-specific antibody binding by incubating in 3% (w/v) Bovine Serum Albumin (BSA) in MTSB for 1 hour.
- **Primary Antibody:** Incubate with a primary antibody against α -tubulin (e.g., mouse anti- α -tubulin) diluted in 1% BSA in MTSB overnight at 4°C.
- **Washing:** Wash the samples three times for 10 minutes each with MTSB.
- **Secondary Antibody:** Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in 1% BSA in MTSB for 2 hours at room temperature in the dark.
- **Final Washes:** Wash the samples three times for 10 minutes each with MTSB in the dark.
- **Mounting and Visualization:** Mount the samples in an anti-fade mounting medium on a microscope slide. Visualize the microtubule network using a confocal laser scanning microscope.^{[3][11][12][13][14]}

Assessment of Mitochondrial Calcium Uptake

This protocol uses a fluorescent probe to measure changes in mitochondrial calcium uptake in response to APM.

Experimental Workflow:



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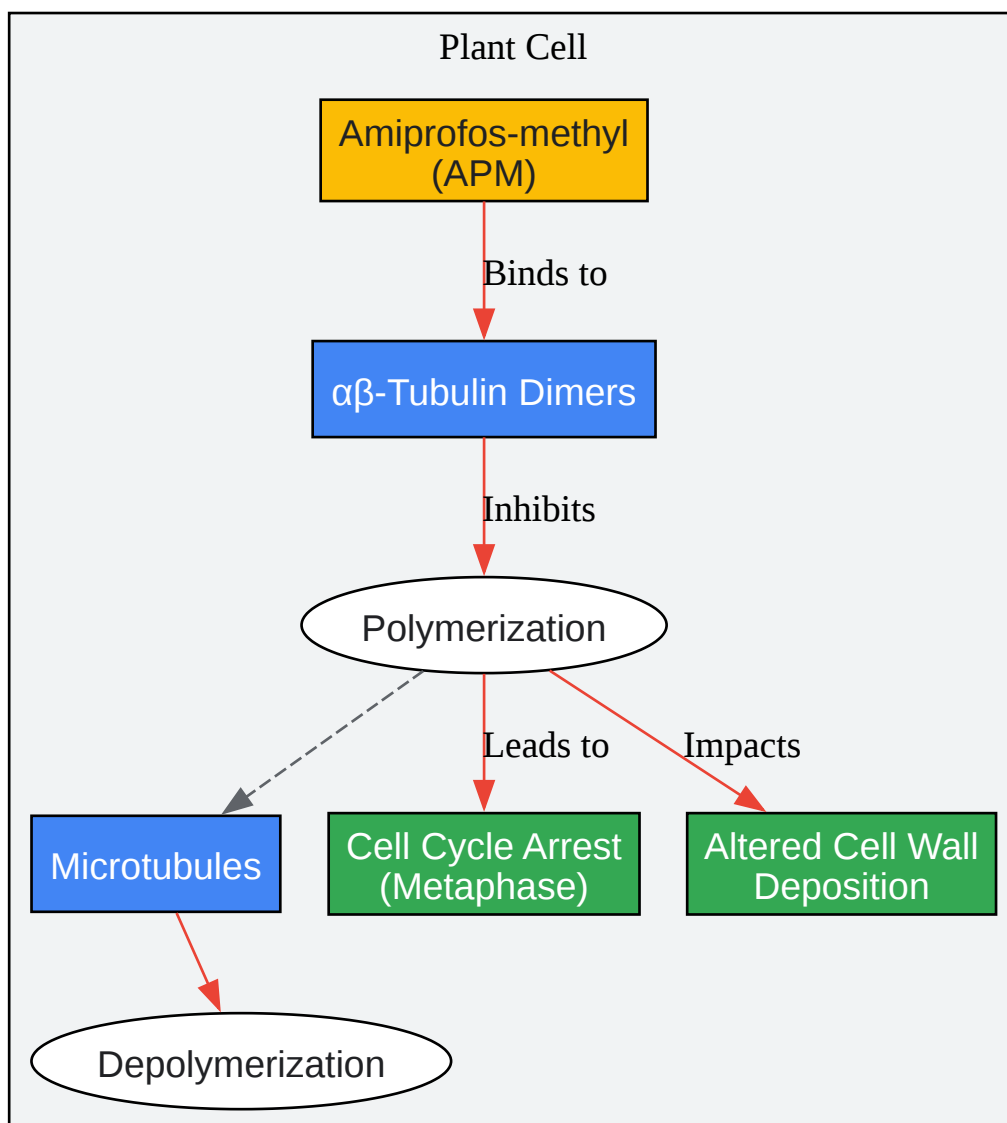
Workflow for mitochondrial calcium uptake assay.

Detailed Protocol:

- **Isolation of Plant Mitochondria:** Isolate mitochondria from plant tissue (e.g., maize seedlings) using differential centrifugation methods as described in established protocols.
- **Assay Buffer:** Prepare an assay buffer containing a respiratory substrate (e.g., succinate) and a low concentration of a calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N).
[15][16][17]
- **APM Incubation:** Add the isolated mitochondria to the assay buffer and incubate with various concentrations of APM or a solvent control.
- **Baseline Measurement:** Place the mitochondrial suspension in a fluorometer and record the baseline fluorescence.
- **Initiation of Calcium Uptake:** Add a known concentration of CaCl₂ to the suspension to initiate mitochondrial calcium uptake.
- **Fluorescence Monitoring:** Continuously monitor the fluorescence of the dye. A decrease in extra-mitochondrial fluorescence indicates calcium uptake by the mitochondria.
- **Data Analysis:** Calculate the initial rate of calcium uptake from the slope of the fluorescence trace. Compare the rates between control and APM-treated samples to determine the inhibitory effect.[15][18][19]

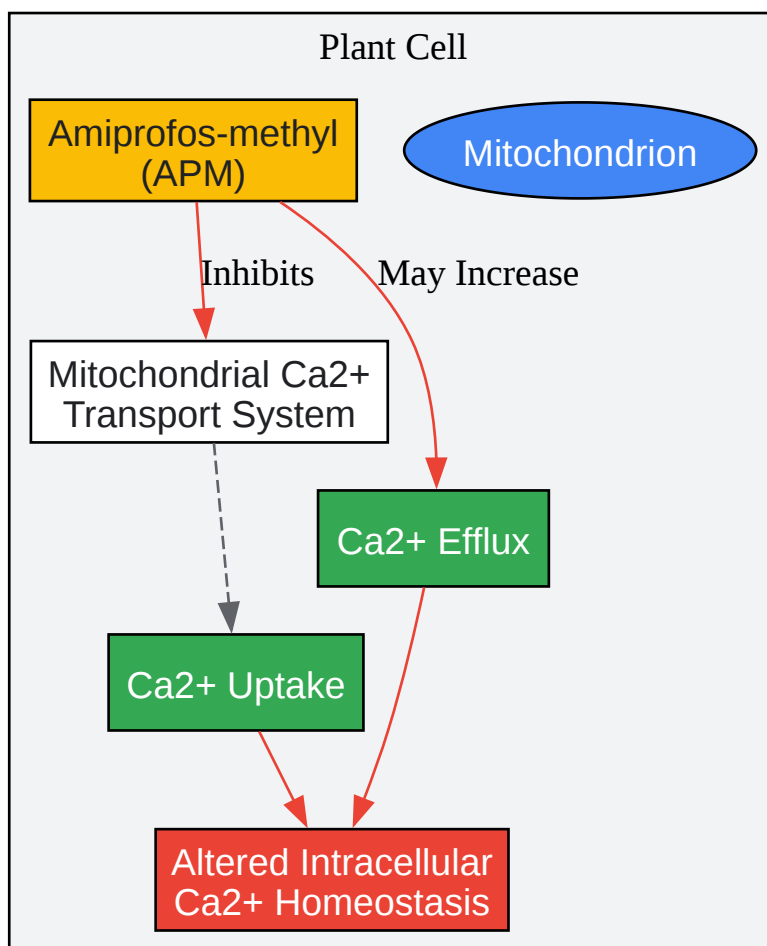
Signaling Pathway Diagrams

The following diagrams illustrate the known on-target and a potential off-target signaling pathway of **Amiprofos-methyl**.



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On-target signaling pathway of **Amiprofos-methyl**.



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Potential off-target effect of **Amiprofos-methyl** on mitochondrial calcium signaling.

Troubleshooting Guide

Problem 1: Inconsistent or low efficiency of polyploidy induction with APM.

- Possible Cause 1: Suboptimal APM concentration or treatment duration.
 - Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific plant species and explant type. Concentrations typically range from 10 to 100 μ M, and treatment times from 24 to 72 hours.[8]
- Possible Cause 2: Poor health or developmental stage of the explant material.

- Solution: Use actively dividing tissues, such as shoot tips or young seedlings, as explants. Ensure the source plants are healthy and grown under optimal conditions.
- Possible Cause 3: Genotype-dependent sensitivity to APM.
 - Solution: Different genotypes can respond differently to antimetabolic agents. If possible, test a range of genotypes to identify those that are more amenable to polyploidy induction with APM.
- Possible Cause 4: High cytotoxicity leading to explant death.
 - Solution: If high mortality is observed, reduce the APM concentration or shorten the treatment duration. Ensure thorough washing of the explants with sterile medium after treatment to remove residual APM.

Problem 2: Poor visualization of microtubules after immunofluorescence staining in APM-treated samples.

- Possible Cause 1: Complete depolymerization of microtubules.
 - Solution: High concentrations of APM can lead to the complete loss of microtubule structures. Use a lower concentration of APM or reduce the treatment time to observe intermediate effects on the microtubule cytoskeleton.
- Possible Cause 2: Inadequate fixation or permeabilization.
 - Solution: Optimize the fixation and cell wall digestion steps. Plant tissues can be difficult to penetrate, so ensure adequate time for the fixative and enzymes to work. A freeze-shattering technique can also be employed to improve antibody access.[\[3\]](#)
- Possible Cause 3: Non-specific antibody binding or high background fluorescence.
 - Solution: Ensure a thorough blocking step with BSA. Optimize the dilutions of the primary and secondary antibodies. Perform control experiments without the primary antibody to check for non-specific binding of the secondary antibody.

Problem 3: Difficulty in interpreting mitochondrial calcium uptake assay results.

- Possible Cause 1: Low mitochondrial viability or activity.
 - Solution: Ensure that the mitochondrial isolation procedure is performed quickly and at low temperatures to maintain their integrity and function. Use freshly isolated mitochondria for the best results.
- Possible Cause 2: Interference from other cellular calcium stores.
 - Solution: When working with protoplasts or whole cells, consider using inhibitors of other calcium channels (e.g., plasma membrane or vacuolar channels) to specifically assess mitochondrial uptake, although this adds complexity to the interpretation.
- Possible Cause 3: Dye-related artifacts.
 - Solution: Ensure the chosen calcium-sensitive dye is appropriate for the experimental setup and that its fluorescence is not directly affected by APM. Run controls with the dye and APM in the absence of mitochondria.

Problem 4: General issues in plant cell culture when using APM.

- Possible Cause 1: Contamination.
 - Solution: Maintain strict aseptic techniques throughout all procedures. Sterilize all media, instruments, and working surfaces. Regularly inspect cultures for signs of microbial growth.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Possible Cause 2: Browning of the medium.
 - Solution: This is often due to the oxidation of phenolic compounds released from the explants, especially after stress (like APM treatment). Add antioxidants such as ascorbic acid or citric acid to the medium, or perform frequent subculturing.
- Possible Cause 3: Vitrification (hyperhydricity) of tissues.
 - Solution: This physiological disorder can be caused by high humidity or hormonal imbalances in the culture medium. Ensure proper gas exchange in the culture vessels and optimize the concentration of cytokinins and other growth regulators.[\[20\]](#)

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